Triisopropanolamine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Triisopropanolamine is synthesized through the reaction of isopropanolamine with acetone in the presence of sodium hydroxide. The process involves the following steps :

Mixing: Isopropanolamine and acetone are added to a reaction kettle and mixed thoroughly.

pH Adjustment: Sodium hydroxide solution is slowly added to adjust the pH to the desired range.

Reaction: The mixture is stirred at a controlled temperature until the reaction is complete.

Separation: The resulting solid precipitate is separated from the liquid using a centrifuge.

Distillation: The liquid fraction is distilled to remove unreacted raw materials and impurities, yielding crude this compound.

Refining: The crude product undergoes dehydration and impurity removal to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of raw material ratios, reaction temperature, and pH to ensure high yield and purity .

化学反応の分析

Types of Reactions

Triisopropanolamine undergoes various chemical reactions, including:

Neutralization: It neutralizes acids to form salts and water in exothermic reactions.

Oxidation: It can be oxidized to form corresponding oxides.

Substitution: It reacts with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.

Common Reagents and Conditions

Acids: Reacts with acids to form salts.

Oxidizing Agents: Used in oxidation reactions.

Halogenated Organics and Peroxides: Participate in substitution reactions.

Major Products

Salts: Formed from neutralization reactions.

Oxides: Result from oxidation reactions.

Substituted Compounds: Produced from substitution reactions.

科学的研究の応用

Chemical Properties and Structure

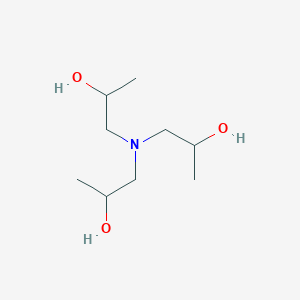

Triisopropanolamine is an aliphatic amine with the chemical formula . It possesses three isopropanol groups attached to a nitrogen atom, which contributes to its unique properties as an emulsifier and stabilizer.

Industrial Applications

2.1. Emulsifiers and Stabilizers

- TIPA is widely used as an emulsifier in formulations such as paints, coatings, and adhesives. Its ability to stabilize mixtures makes it essential in maintaining product consistency.

- In the cement industry , TIPA acts as a grinding aid that enhances the efficiency of cement production by improving the flowability of cement particles.

2.2. Surfactants

- TIPA serves as a surfactant in various cleaning products, enhancing the wetting properties and cleaning efficiency of formulations.

2.3. Chemical Intermediates

- It is utilized as a chemical intermediate in the synthesis of other compounds, particularly in the production of surfactants and other specialty chemicals .

Agricultural Applications

3.1. Pesticide Formulations

- TIPA is incorporated into pesticide formulations as an adjuvant to enhance the efficacy of active ingredients. It improves the spreadability and adherence of pesticides on plant surfaces, leading to better absorption and effectiveness .

Cosmetic Applications

4.1. Personal Care Products

- In cosmetics, TIPA is used at concentrations up to 1% in hair dyes and other formulations due to its emulsifying properties . It helps stabilize emulsions and improve texture.

5.1. Toxicological Studies

Recent studies have evaluated the dermal toxicity of TIPA through various animal models:

- A 28-day dermal toxicity study on Fischer 344 rats indicated that doses of TIPA up to 1000 mg/kg body weight per day did not result in significant adverse effects, establishing a No Observed Adverse Effect Level (NOAEL) for males at 100 mg/kg and females at 500 mg/kg .

5.2. Developmental Toxicity

- Prenatal developmental toxicity studies showed no significant differences in reproductive outcomes among groups treated with up to 1000 mg/kg body weight per day during critical developmental windows .

6.1. Use in Cement Grinding

A case study highlighted TIPA's role in enhancing cement grinding efficiency:

- The inclusion of TIPA as a grinding aid resulted in improved flowability of cement particles, leading to a reduction in energy consumption during the grinding process.

6.2. Efficacy in Pesticide Formulations

Another study examined TIPA's effectiveness as an adjuvant:

- Field trials demonstrated that crops treated with TIPA-enhanced pesticide formulations had significantly higher yield rates compared to those treated with standard formulations, indicating its potential for optimizing agricultural practices .

Data Summary Table

| Application Area | Specific Use | Concentration/Notes |

|---|---|---|

| Industrial | Emulsifier for coatings | Varies by formulation |

| Cement Industry | Grinding aid | Enhances flowability |

| Agriculture | Pesticide adjuvant | Improves efficacy |

| Cosmetics | Hair dyes | Up to 1% concentration |

| Toxicology | Dermal toxicity studies | NOAEL: 100 mg/kg (males) |

| NOAEL: 500 mg/kg (females) |

作用機序

Triisopropanolamine exerts its effects through various mechanisms :

Hydration Mechanism: Alters the hydration behavior of tricalcium aluminate phases in cement, promoting the formation of specific hydration products.

Inhibition Mechanism: Acts as a mixed-type inhibitor in electrochemical reactions, increasing inhibition efficiency with concentration.

Interfacial Transition Zone: Improves the mechanical properties of mortar and concrete by acting as an interfacial transition zone.

類似化合物との比較

Similar Compounds

- 1-Amino-2-propanol

- Diisopropanolamine

Comparison

Triisopropanolamine is unique due to its tertiary amine structure, which imparts distinct properties compared to similar compounds like 1-amino-2-propanol and diisopropanolamine . Its ability to act as a grinding aid, corrosion inhibitor, and neutralizing agent sets it apart in various applications.

生物活性

Triisopropanolamine (TIPA) is a compound with significant industrial applications, particularly in the formulation of surfactants, emulsifiers, and as a pH adjuster in various chemical processes. Understanding its biological activity is crucial for assessing its safety and efficacy in both industrial and pharmaceutical contexts. This article reviews the biological activity of TIPA, focusing on its toxicity, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : C9H21N3O3

- Molecular Weight : 201.28 g/mol

- CAS Number : 122-20-3

TIPA is a tri-functional amine characterized by three isopropanol groups attached to a nitrogen atom. This structure contributes to its solubility and reactivity in various chemical environments.

Acute Toxicity

Acute toxicity studies indicate that TIPA has a relatively high LD50 value, suggesting low acute toxicity. In studies conducted on rats, the LD50 was reported to be between 5994 and 6500 mg/kg body weight . Observations noted decreased food and water consumption at high doses, alongside increased relative kidney weights without significant histopathological changes.

Subchronic Toxicity

Subchronic studies have shown that TIPA is moderate in skin irritation potential for rabbits but exhibits low toxicity overall. In two subchronic oral studies on rats, TIPA was deemed relatively nontoxic . The NOAEL (No Observed Adverse Effect Level) was established at 100 mg/kg body weight per day for both males and females .

Metabolism and Excretion

Research indicates that TIPA is rapidly metabolized and excreted. Following intravenous administration in rats, approximately 96.8% of the dose was excreted unchanged in urine within 48 hours . In an oral study, radioactivity peaked in plasma shortly after dosing, with about 80% excreted within 24 hours . This rapid elimination suggests limited accumulation in biological tissues.

Genotoxicity Studies

Genotoxicity assessments have shown that TIPA does not cause gene mutations in bacterial reverse mutation assays or chromosomal aberrations in mammalian cells. These findings indicate that TIPA is not genotoxic under the tested conditions .

Antioxidant Properties

Recent studies have explored TIPA's potential as an antioxidant. Derivatives of TIPA have been synthesized and evaluated for their antioxidant capabilities. These compounds demonstrated impressive oxidation induction times when compared to commercially available antioxidants, indicating potential applications in stabilizing hydrocarbon-based products .

Skin Permeability Enhancement

TIPA has also been investigated for its role as a skin permeability enhancer when used in combination with other compounds. Its ability to enhance the penetration of active pharmaceutical ingredients through the skin could be valuable in transdermal drug delivery systems .

Case Studies and Research Findings

- Antioxidant Capability Study :

- Toxicity Assessment Study :

特性

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO3/c1-7(11)4-10(5-8(2)12)6-9(3)13/h7-9,11-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLINHMUFWFWBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC(C)O)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3, Array | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58901-12-5 (hydrochloride), 67952-34-5 (citrate), 221281-21-6 (dimethylolpropionate salt/solvate) | |

| Record name | Tris(2-hydroxypropyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021415 | |

| Record name | Triisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water., Liquid; Pellets or Large Crystals, Liquid, White hygroscopic solid; [ICSC] Mild ammoniacal odor; [CAMEO] White waxy solid; [MSDSonline], WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,1',1''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

581 °F at 760 mmHg (NTP, 1992), 306 °C, 305 °C | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

320 °F (NTP, 1992), 320 °F (160 °C) (Open cup), 160 °C o.c. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (NTP, 1992), Soluble in ethanol; slightly soluble in chloroform, Soluble in oxygenated and aromatic solvents, Solubility at 25 °C, g/100g: acetone, 450; methanol, >500; ethanol, 365; water, >500, In water, >1000 g/L at 25 °C, Solubility in water, g/100ml at 20 °C: 83 (good) | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0 at 20 °C/4 °C, Density: 0.99 kg/L at 25 °C, 1.0 g/cm³ | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000186 [mmHg], 9.75X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystalline, white solid, Solid at 25 °C | |

CAS No. |

122-20-3 | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisopropanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-hydroxypropyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisopropanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1',1''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1''-nitrilotripropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9EN9DLM98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

113 °F (NTP, 1992), 45 °C | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: TIPA acts as a grinding aid in cement production. It improves grinding efficiency by reducing surface free energy and preventing particle agglomeration, ultimately leading to a finer cement powder with improved particle size distribution. [] This results in faster hydration rates, increased hydration products, and a denser microstructure, contributing to enhanced cement strength. [, , ]

ANone: * Molecular formula: C9H21NO3* Molecular weight: 191.27 g/mol* Spectroscopic data: While the provided research doesn't delve into specific spectroscopic details, key techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-transform infrared spectroscopy) can be employed to characterize the structure and identify functional groups within the TIPA molecule.

ANone: Immersion corrosion tests show that TIPA, blended with monoethanolamine (MEA) for CO2 absorption, exhibits low corrosivity towards stainless steel 304. Even in the presence of dissolved CO2, no significant corrosion was observed after prolonged exposure at elevated temperatures. [] This makes TIPA a promising candidate for use in CO2 capture systems constructed with stainless steel components.

ANone: Yes, TIPA can act as a ligand in various catalytic applications. For example, zirconium complexes with chiral TIPA ligands have demonstrated effectiveness in enantioselective ring-opening reactions of epoxides. [] The C3-symmetric structure of TIPA allows for the creation of chiral environments, leading to the preferential formation of one enantiomer over another, a crucial aspect in pharmaceutical and fine chemical synthesis.

ANone: TIPA significantly increases the rate of electroless copper plating compared to other ligands like EDTA. This effect is attributed to the strong adsorption of Cu(II)-TIPA complexes onto the plating surface, facilitated by the favorable adsorption equilibrium constants associated with TIPA. []

ANone: Yes, theoretical calculations have been employed to understand how TIPA inhibits aluminum corrosion. Results suggest that TIPA spontaneously adsorbs onto the aluminum surface, forming stable complexes through its hydroxyl groups, thereby creating a protective barrier against corrosive agents. [] These studies provide valuable insights into the molecular-level interactions responsible for TIPA’s effectiveness as a corrosion inhibitor.

ANone: While the provided research does not specify formulation strategies for TIPA, its use in various applications, such as cement grinding aids [, , , ] and drawing liquids for stainless steel, [] implies its compatibility with different formulations. Research into specific formulations for enhancing stability and solubility could further broaden its applications.

ANone: Studies have assessed the acute toxicity of picloram and its salts, including the triisopropanolamine salt. Results show that rainbow trout are particularly sensitive to picloram. [] While environmental concentrations after typical application are significantly lower than acute toxicity levels, monitoring for potential long-term ecological impacts remains important.

ANone: Research on a forest podzol showed minimal lateral loss of picloram, even after rainfall events shortly after application. [] This suggests a tendency for picloram to bind to soil, potentially impacting its degradation rate and long-term persistence in the environment.

ANone: Yes, several alternatives to TIPA exist, including triethanolamine (TEA), diethylenetriamine (DEA), aminoethyl ethanolamine (AE), and polyvinyl alcohol ammonium phosphate (PAAP). [] Research comparing their efficacy, cost-effectiveness, and environmental impact is crucial for selecting the most suitable grinding aid for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。